molecular formula C12H18BF3N2O3 B8203165 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole

1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole

Cat. No.: B8203165
M. Wt: 306.09 g/mol
InChI Key: PYQLGYUUBLDCGG-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxymethyl, trifluoromethyl, and dioxaborolan groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the methoxymethyl, trifluoromethyl, and dioxaborolan groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate or pharmacological tool.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyrazole
  • 1-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-chloropyrazole

Uniqueness

Compared to similar compounds, 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

IUPAC Name

1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BF3N2O3/c1-10(2)11(3,4)21-13(20-10)9-8(12(14,15)16)6-17-18(9)7-19-5/h6H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQLGYUUBLDCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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